2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H24ClN5O3 and its molecular weight is 465.94. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds are known to intercalate with DNA and have been evaluated for their anticancer activities .
Mode of action
As DNA intercalators, these compounds can insert themselves between the base pairs of the DNA helix, disrupting the DNA structure and interfering with processes such as replication and transcription .
Biochemical pathways
The disruption of DNA structure can lead to cell cycle arrest and apoptosis, which are key pathways in the action of many anticancer drugs .
Pharmacokinetics
In silico admet profiles are often used to predict these properties for [1,2,4]triazolo[4,3-a]quinoxaline derivatives .
Result of action
The ultimate result of the action of these compounds is typically the inhibition of cell proliferation, leading to the death of cancer cells .
Action environment
The efficacy and stability of these compounds can be influenced by various environmental factors, including the pH of the environment, the presence of other substances, and the specific characteristics of the target cells .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-N-cyclohexyl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3/c1-28-22(32)18-12-11-15(21(31)26-17-8-3-2-4-9-17)13-20(18)30-23(28)27-29(24(30)33)14-16-7-5-6-10-19(16)25/h5-7,10-13,17H,2-4,8-9,14H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXWWKSDQLKTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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